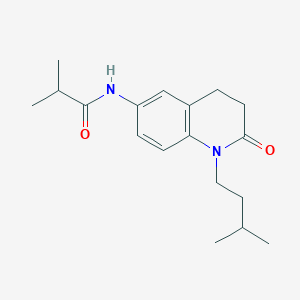

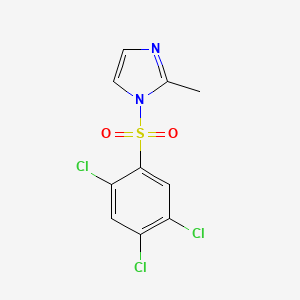

![molecular formula C12H19N3O B3008466 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 2251054-30-3](/img/structure/B3008466.png)

1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]pyridine derivatives has been explored through various methods. One approach involves a one-pot, three-component condensation reaction using an aldehyde, 3-amino-5-methylpyrazole, and ethyl cyanoacetate, catalyzed by p-toluenesulfonic acid in ethanol . Another method employs an electrochemical strategy using an electrogenerated base of the anion of Meldrum’s acid, which reacts with an aromatic aldehyde and 5-methylpyrazol-3-amine . Ultrasound-promoted regioselective synthesis is also reported, where the reaction of 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes in ethanol under ultrasound irradiation yields fused polycyclic pyrazolo[3,4-b]pyridines . Additionally, a two-step procedure starting from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates treated with the Vilsmeier–Haack reagent followed by hydrazine leads to methyl pyrazolo[3,4-b]pyridine-5-carboxylates .

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]pyridine derivatives can vary significantly depending on the substituents present at positions N1, C3, C4, C5, and C6 . The crystal structure of one such compound, 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine, reveals an orthogonal arrangement of the phenyl ring with the nitro substituent and a cis/cis arrangement of the ester groups . In another study, the reduced pyridine ring adopts a half-chair conformation with the methylsulfonyl substituent occupying an equatorial site .

Chemical Reactions Analysis

The reactivity of pyrazolo[4,3-c]pyridine derivatives can lead to a variety of chemical transformations. For instance, 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one in solution undergoes spontaneous transformation, resulting in a complex mixture of products, including 3a,3a'-methylenebis derivatives and 1-methyl-3-(2-phenylhydrazinylidene)pyrrolidin-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[4,3-c]pyridine derivatives are influenced by their molecular structure. For example, the thermal stability of two derivatives containing methoxy and hydroxy phenyl groups was found to be up to 266°C and 376°C, respectively . The optical properties of these compounds have also been studied, with the optical band gap of thin films estimated to be 2.72 and 2.83 eV . Additionally, the photoluminescent properties of certain mononuclear complexes with pyrazolylpyridine ligands have been investigated .

Case Studies

Several case studies highlight the potential applications of pyrazolo[4,3-c]pyridine derivatives. For instance, the synthesis of mononuclear complexes with pyrazolylpyridine ligands has been explored for their crystalline architectures and spectroscopic properties . In another study, devices based on pyrazolo[4,3-b]pyridine derivatives demonstrated rectification behavior and photovoltaic properties, indicating their potential use in electronic applications .

Scientific Research Applications

Tautomerism and Structural Transformation

- A study by Gubaidullin et al. (2014) examined the tautomerism and structure of related pyrazolopyridine compounds, revealing insights into their stability and transformation in both crystal and solution forms.

Synthesis and Corrosion Inhibition

- Research by Dandia et al. (2013) focused on the synthesis of pyrazolopyridine derivatives and their potential as corrosion inhibitors for mild steel, indicating a practical application in material science.

Molecular Conformations

- Sagar et al. (2017) studied closely related tetrahydro-pyrazolopyridines, providing detailed insights into their molecular conformations and hydrogen bonding patterns, which are crucial for understanding their chemical behavior.

Synthesis Techniques and Potential Applications

- Rao et al. (2018) explored the synthesis and characterization of tetrahydrothieno-pyridine derivatives, highlighting their potential in various pharmacological fields, including anticancer activity.

Innovative Synthesis Methods

- The work by Revanna et al. (2013) introduced an efficient synthesis route for fluorinated heterocyclic scaffolds related to pyrazolopyridines, showcasing the advancement in synthetic methods for these compounds.

properties

IUPAC Name |

1-(oxan-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-4-13-7-11-8-14-15(12(1)11)9-10-2-5-16-6-3-10/h8,10,13H,1-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACSSKPCGYDZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C3=C(CNCC3)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)

![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008398.png)

![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)

![(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one](/img/structure/B3008403.png)

![1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B3008405.png)